2,3-Dihydroxybutanedioic acid;5-fluoro-1-(2-fluorophenyl)-3-(piperidin-3-ylmethoxy)indazole
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Overview
Description
2,3-Dihydroxybutanedioic acid;5-fluoro-1-(2-fluorophenyl)-3-(piperidin-3-ylmethoxy)indazole is a complex organic compound that combines the properties of both 2,3-dihydroxybutanedioic acid and a fluorinated indazole derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydroxybutanedioic acid;5-fluoro-1-(2-fluorophenyl)-3-(piperidin-3-ylmethoxy)indazole typically involves multi-step organic reactions. The process may start with the preparation of 2,3-dihydroxybutanedioic acid through the oxidation of butanediol. The indazole derivative can be synthesized through a series of reactions involving fluorination, nitration, and reduction steps. The final step involves coupling the two moieties under specific reaction conditions, such as the use of a coupling agent like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl groups of the butanedioic acid moiety.
Reduction: Reduction reactions may target the indazole ring or the fluorinated phenyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the fluorinated positions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may involve the use of strong bases or acids, depending on the type of substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a probe for studying biological pathways.
Medicine: Potential use as a pharmaceutical agent due to its unique structural features.
Industry: Applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other proteins, leading to changes in cellular pathways. The fluorinated indazole moiety may enhance its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dihydroxybutanedioic acid derivatives
- Fluorinated indazole compounds
- Piperidine-containing molecules
Uniqueness
The combination of 2,3-dihydroxybutanedioic acid with a fluorinated indazole and piperidine moiety makes this compound unique. This structural diversity may confer unique chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C23H25F2N3O7 |
---|---|
Molecular Weight |
493.5 g/mol |
IUPAC Name |
2,3-dihydroxybutanedioic acid;5-fluoro-1-(2-fluorophenyl)-3-(piperidin-3-ylmethoxy)indazole |
InChI |
InChI=1S/C19H19F2N3O.C4H6O6/c20-14-7-8-17-15(10-14)19(25-12-13-4-3-9-22-11-13)23-24(17)18-6-2-1-5-16(18)21;5-1(3(7)8)2(6)4(9)10/h1-2,5-8,10,13,22H,3-4,9,11-12H2;1-2,5-6H,(H,7,8)(H,9,10) |
InChI Key |
ZZWLKJMHNKQSJP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)COC2=NN(C3=C2C=C(C=C3)F)C4=CC=CC=C4F.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
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